![molecular formula C8H17NO2 B1417213 Methyl 3-[(2-methylpropyl)amino]propanoate CAS No. 289656-94-6](/img/structure/B1417213.png)

Methyl 3-[(2-methylpropyl)amino]propanoate

Übersicht

Beschreibung

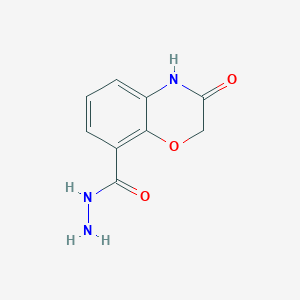

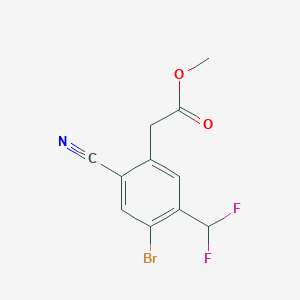

“Methyl 3-[(2-methylpropyl)amino]propanoate” is a chemical compound with the CAS Number: 289656-94-6 . It has a molecular weight of 159.23 . The IUPAC name for this compound is methyl 3-(isobutylamino)propanoate .

Molecular Structure Analysis

The molecular formula of “Methyl 3-[(2-methylpropyl)amino]propanoate” is C8H17NO2 . The InChI key, which provides a unique identifier for the molecular structure, is QLXUBTFTMFEBAD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Methyl 3-[(2-methylpropyl)amino]propanoate” is a liquid at room temperature . It has a predicted boiling point of approximately 209.7° C at 760 mmHg , and a predicted density of approximately 0.9 g/mL . The refractive index is predicted to be n 20D 1.43 .Wissenschaftliche Forschungsanwendungen

Flavor Chemistry in Foods

Branched aldehydes, derived from amino acids, are vital for flavor in food products. Understanding the production and degradation pathways of these compounds can help control the formation of desired aldehyde levels, potentially linking to the study of similar compounds like Methyl 3-[(2-methylpropyl)amino]propanoate in flavor science Smit, Engels, & Smit, 2009.

Neuroscience and Pharmacology

In neuroscience, the study of compounds similar to Methyl 3-[(2-methylpropyl)amino]propanoate can shed light on neurotransmitter systems, such as NMDA receptors, and their roles in synaptic trafficking and neuroprotection strategies against diseases like stroke and traumatic brain injury Horak et al., 2014; Karsy et al., 2017.

Biochemistry and Molecular Biology

Understanding the interaction of small molecules with DNA and proteins is crucial for the development of therapeutic agents. Research into DNA methyltransferase inhibitors, for instance, explores how altering DNA methylation patterns can influence cancer treatment, providing a context for the significance of studying compounds like Methyl 3-[(2-methylpropyl)amino]propanoate in biochemistry and molecular biology Goffin & Eisenhauer, 2002.

Environmental Science and Toxicology

The study of methylglyoxal highlights the importance of understanding the environmental impact and toxicological effects of chemical compounds. This includes their role in diseases and their interaction with biological macromolecules, which could be relevant for the environmental and toxicological research of compounds like Methyl 3-[(2-methylpropyl)amino]propanoate Kalapos, 1999.

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 3-(2-methylpropylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-7(2)6-9-5-4-8(10)11-3/h7,9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXUBTFTMFEBAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(2-methylpropyl)amino]propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1417132.png)

![2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-](/img/structure/B1417148.png)

![4-Amino-benzo[1,2,5]thiadiazol-5-ol](/img/structure/B1417150.png)

![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1417151.png)

![1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417153.png)